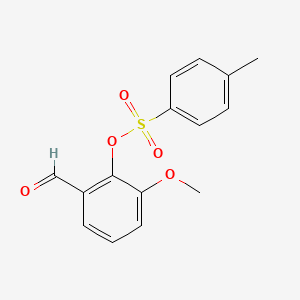
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
Overview
Description
“2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate”, also known as FMMS, is an organic compound that belongs to the benzene sulfonate family. It is a yellow crystalline powder that is commonly used in scientific experiments due to its unique properties. The linear formula of this compound is C15H14O5S .
Scientific Research Applications
Methanolysis and Catalysis
Methanolysis of derivatives of 2-formylbenzenesulfonate, including p-methoxyphenyl 2-formylbenzenesulfonate, demonstrates the catalytic role of the neighboring aldehyde carbonyl group. This catalysis is vital during nucleophilic substitution at sulfonyl sulfur, indicating potential applications in organic synthesis and catalysis (Shashidhar, Rajeev, & Bhatt, 1997).
Supramolecular Architecture
Research on solid-state structures of various formylphenyl arylsulfonates, including 2-formylphenyl 4-methylbenzenesulfonate, underscores the importance of noncovalent interactions like halogen bonding in supramolecular architectures. These interactions are crucial for understanding molecular assembly and designing new materials (Andleeb et al., 2018).
Fluorophore Precursors
Derivatives of 4-methylbenzenesulfonate, such as 6-methoxy and 2-methoxy analogues, are precursors for specific fluorophores like Zinquin ester, used for Zn(II) detection. Their structural and fluorescence properties are key in the development of sensitive and selective biochemical assays (Kimber et al., 2003).
Amino Sugar Synthesis
The compound plays a role in the synthesis of branched-chain amino sugars, indicating its significance in synthetic carbohydrate chemistry and potential applications in biochemistry and pharmaceuticals (Tatsuta, Miyashita, Akimoto, & Kinoshita, 1982).
Antiviral Research
In antiviral research, modifications of 2-acetyl-5-methoxyphenyl 4-methoxybenzenesulfonate have shown potent effects against Hepatitis B Virus (HBV), highlighting its potential as a scaffold for developing new antiviral drugs (Huang et al., 2016).
Material Synthesis
The synthesis of compounds like 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) involves multi-step procedures, indicating potential applications in material science and organic synthesis (Pan et al., 2020).
Stereoselective Synthesis
Compounds like 2-methoxy-4-methyl-3-(4-methylbenzenesulfonyl)-5-phenyl-1,3-oxazolidine are used in stereoselective synthesis, demonstrating their significance in creating stereochemically complex molecules (Conde-Frieboes & Hoppe, 1992).
Molecular Structure and Docking Studies
Studies on compounds such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene) sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate reveal their molecular structure, spectral properties, and antimicrobial activities. Such research is pivotal in drug design and molecular biology (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Synthesis of Tetrahydropyridines
The compound is used in the regioselective synthesis of tetrahydropyridines, indicating its utility in the synthesis of heterocyclic compounds, important in medicinal chemistry (Overman, Flann, & Malone, 2003).
Anticancer Studies
Methoxy-substituted 3-formyl-2-phenylindoles, related to 2-formyl-6-methoxyphenyl 4-methylbenzenesulfonate, have been studied for their inhibition of tubulin polymerization, highlighting their potential as anticancer agents (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Inhibition of Corrosion
In the field of materials science, derivatives like 3-(4-Iodophenyl)-2-imino-2,3-dihydrobenzo[d]oxazol-5-yl 4-methylbenzenesulfonate have been researched for their corrosion inhibition properties, particularly on aluminum in acidic mediums. This application is significant in industrial chemistry and corrosion science (Ehsani, Moshrefi, & Ahmadi, 2015).
Synthesis of 1,3,2-Dioxaphospholane-2-sulfide
The reaction of Lawesson's Reagent with dihydroxy compounds including 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, leads to the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives. This process is vital in organophosphorus chemistry (Shabana, Osman, & Atrees, 1994).
Safety And Hazards
properties
IUPAC Name |
(2-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-6-8-13(9-7-11)21(17,18)20-15-12(10-16)4-3-5-14(15)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYFTQDINHXGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314204 | |
| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |
CAS RN |
7740-04-7 | |
| Record name | NSC281248 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



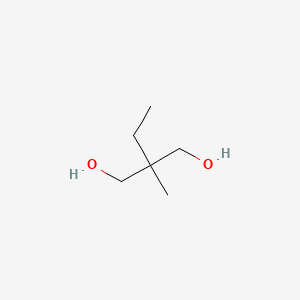
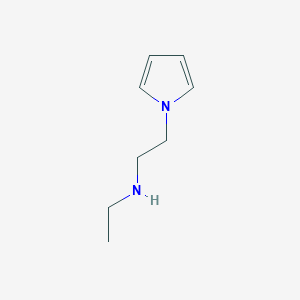
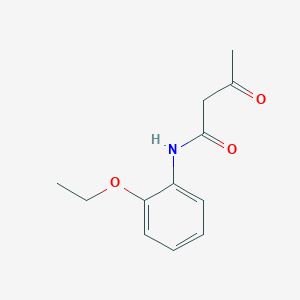
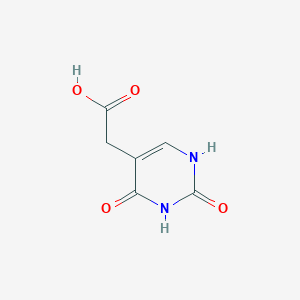
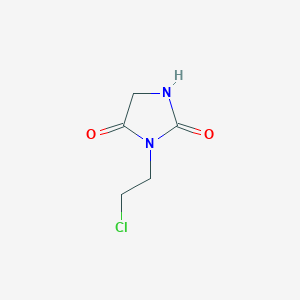
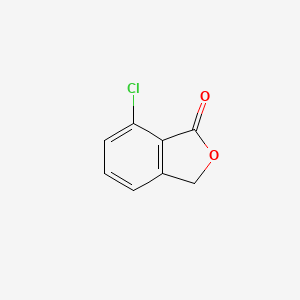
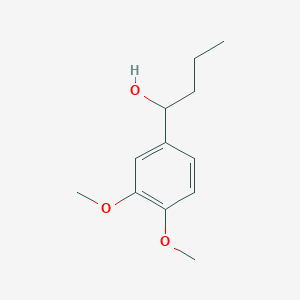
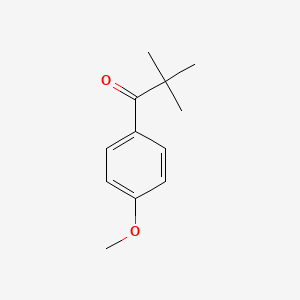
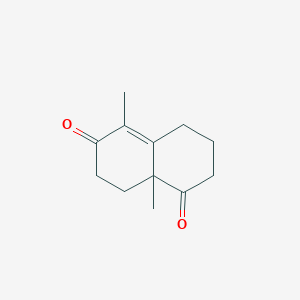
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)
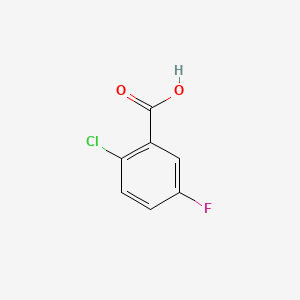
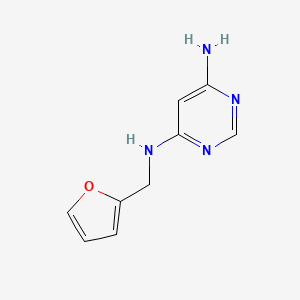
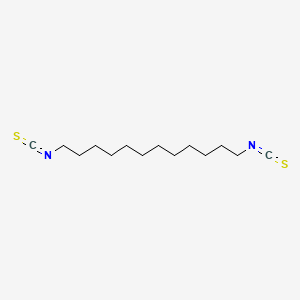
![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)